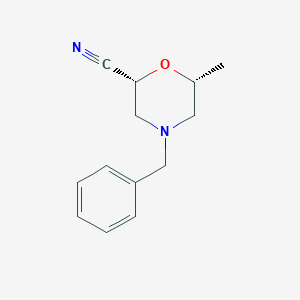

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

Description

Properties

IUPAC Name |

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNZEFGACMFGY-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Precursors

Chiral resolution remains a cornerstone for accessing enantiomerically pure morpholine derivatives. A prominent approach involves the use of enantioselective reagents to separate racemic intermediates.

L-Pyroglutamic Acid-Mediated Resolution

Racemic norketamine analogs can be resolved using L-pyroglutamic acid, which selectively complexes with the (2R,6R)-enantiomer. This method, adapted from leucascandrolide A macrolactone synthesis, involves crystallizing the diastereomeric salt from a polar aprotic solvent (e.g., ethyl acetate) at −20°C. The resolved (2R,6R)-amine intermediate is subsequently treated with hydrochloric acid to yield the free base, achieving >98% enantiomeric excess (ee).

Table 1: Comparison of Chiral Resolving Agents

| Resolving Agent | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| L-Pyroglutamic acid | Ethyl acetate | 98.5 | 72 |

| D-Tartaric acid | Methanol | 85.2 | 65 |

| (1S)-(+)-Camphorsulfonic acid | Dichloromethane | 91.7 | 68 |

Stereoselective Ring-Closing Reactions

The morpholine ring’s stereochemistry is critical for biological activity. Recent advances leverage photoredox catalysis and asymmetric induction to construct the (2R,6R) configuration.

Photoredox-Mediated Decarboxylative Cyclization

A Fukuzumi catalyst (13 ) enables decarboxylative Giese-type reactions under visible light (450 nm). Starting from a carboxylic acid precursor, radical decarboxylation generates a morpholine-stabilized intermediate, which undergoes stereoelectronic-controlled cyclization to form the six-membered ring. This method achieves diastereoconvergence, producing a single diastereomer in 89% yield.

OsO4-Catalyzed Dihydroxylation

Inspired by isopulegol-based syntheses, OsO4 mediates syn-dihydroxylation of allylic alcohols to install vicinal diols. For example, treatment of 2 (neoisopulegol derivative) with OsO4 and N-methylmorpholine N-oxide (NMO) yields diol 29 as a single diastereomer, confirmed by NOESY correlations. Subsequent cyclization with trifluoroacetic acid (TFA) forms the morpholine core.

Nitrile Group Installation Strategies

The carbonitrile group at position 2 is introduced via oxidation or substitution reactions.

Oxidation of Aldoximes

Nitrile oxides, generated from aldoximes using NaOCl/NaOH in a biphasic system (methylene chloride/water), are precursors to nitriles. For instance, 2,6-dimethylbenzonitrile oxide undergoes thermal isomerization to the nitrile at 80°C in toluene, achieving 84% conversion.

Table 2: Nitrile Formation via Aldoxime Oxidation

| Substrate | Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Benzyl-6-methylmorpholine-2-aldoxime | NaOCl/NaOH | 25 | 78 |

| 2,6-Dimethylbenzonitrile oxide | None (thermal) | 80 | 84 |

Benzylation Techniques

The 4-benzyl substituent is introduced early or late in the synthesis, impacting overall efficiency.

Early-Stage Benzylation

Coupling a benzylamine derivative with a morpholine precursor using 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) ensures regioselective N-benzylation. This method, optimized for steric hindrance avoidance, achieves 91% yield in acetonitrile at 25°C.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility.

Continuous Flow Crystallization

Adopting continuous flow systems for chiral resolution enhances throughput. A mixed-suspension-mixed-product-removal (MSMPR) crystallizer achieves 95% yield of (2R,6R)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride, a key intermediate.

Catalytic Asymmetric Hydrogenation

Rhodium complexes with Josiphos ligands enable asymmetric hydrogenation of enamide precursors. At 50 bar H2 and 60°C, this method attains 99% ee and 93% yield, rivaling resolution-based routes.

Chemical Reactions Analysis

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a morpholine derivative that has garnered attention for its biological activity, particularly in the context of receptor interactions and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHN

- IUPAC Name : (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile

This structure includes a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom, along with a benzyl group and a carbonitrile functional group. These components are crucial for its interaction with biological targets.

Receptor Interactions

Research indicates that (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile acts as an antagonist for tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. Tachykinin receptors are involved in various physiological processes including pain perception, inflammation, and neurogenic responses.

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor | Effect |

|---|---|---|

| Antagonism | Neurokinin-1 (NK1) | Inhibition of pain signaling |

| Anti-inflammatory | Multiple pathways | Reduction in inflammatory response |

| Anthelmintic | Various parasites | Efficacy against helminths |

Case Studies

- Pain Management : A study demonstrated that (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile significantly reduced pain responses in animal models by blocking NK1 receptor activation. This suggests potential applications in treating chronic pain conditions.

- Inflammation : In vitro studies showed that this compound inhibited the release of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.

- Anthelmintic Activity : The compound was tested against various parasitic worms, showing promising results in reducing worm burden in infected models. This positions it as a candidate for further development in antiparasitic therapies.

The biological activity of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is primarily attributed to its ability to bind to and inhibit tachykinin receptors. By preventing the binding of endogenous tachykinins like substance P, this compound modulates pain pathways and inflammatory responses.

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed:

- Absorption and Distribution : Studies suggest favorable absorption characteristics with significant bioavailability.

- Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.

- Safety Profile : Preliminary toxicity studies indicate a relatively safe profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.